(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid
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Overview
Description
(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both chloro and methoxy substituents on the phenyl ring enhances its reactivity and versatility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-3-cyclopropyl-5-methoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (2-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness: (2-Chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid is unique due to the presence of both chloro and methoxy substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The cyclopropyl group further adds to its distinct chemical properties, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12BClO3 |
---|---|
Molecular Weight |
226.46 g/mol |
IUPAC Name |
(2-chloro-3-cyclopropyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H12BClO3/c1-15-7-4-8(6-2-3-6)10(12)9(5-7)11(13)14/h4-6,13-14H,2-3H2,1H3 |
InChI Key |
AXERBZKNYFFIAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)C2CC2)OC)(O)O |
Origin of Product |
United States |
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